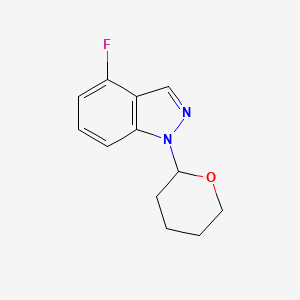

4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

CAS No.: 1178903-32-6

Cat. No.: VC2912167

Molecular Formula: C12H13FN2O

Molecular Weight: 220.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1178903-32-6 |

|---|---|

| Molecular Formula | C12H13FN2O |

| Molecular Weight | 220.24 g/mol |

| IUPAC Name | 4-fluoro-1-(oxan-2-yl)indazole |

| Standard InChI | InChI=1S/C12H13FN2O/c13-10-4-3-5-11-9(10)8-14-15(11)12-6-1-2-7-16-12/h3-5,8,12H,1-2,6-7H2 |

| Standard InChI Key | DLJNIEYFRKYIKU-UHFFFAOYSA-N |

| SMILES | C1CCOC(C1)N2C3=C(C=N2)C(=CC=C3)F |

| Canonical SMILES | C1CCOC(C1)N2C3=C(C=N2)C(=CC=C3)F |

Introduction

Chemical Properties and Structure

4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole features a bicyclic core structure with specific functional groups that define its chemical behavior. The compound is characterized by the following molecular details:

The structure consists of an indazole scaffold with a fluorine atom at the 4-position of the benzene ring. The tetrahydropyran group is linked to the N1 position of the indazole core, serving as a protecting group for the nitrogen atom. This protection is particularly important in synthetic applications, as it prevents unwanted reactions at this position during further chemical modifications.

| Reaction Step | Reagents | Conditions | Catalyst |

|---|---|---|---|

| THP Protection | Dihydro-2H-pyran | 0°C or room temperature | p-Toluenesulfonic acid |

| Solvent | Dichloromethane | Inert atmosphere | - |

| Reaction Time | Variable based on temperature | Monitored by TLC | - |

The tetrahydropyran group serves as a protecting group for the indazole nitrogen, which is particularly useful for subsequent functionalization of other positions on the indazole ring. This protection strategy is common in the synthesis of pharmaceutically relevant indazole derivatives.

Physical Characteristics

4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole exhibits specific physical properties that are relevant to its handling, storage, and application in various chemical processes:

The compound's liquid state at room temperature facilitates its manipulation in laboratory settings, while its stability allows for storage under refrigeration without significant degradation. The high boiling point suggests thermal stability, a characteristic that may be advantageous for certain reaction conditions where elevated temperatures are required.

The physical properties of this compound make it suitable for various chemical transformations and incorporation into synthetic schemes targeting more complex molecules, particularly in pharmaceutical development.

Comparison with Similar Compounds

To better understand the unique properties of 4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, a comparison with structurally related compounds is valuable:

The positional isomers of fluorinated indazoles with tetrahydropyran protection exhibit subtle but significant differences in their chemical reactivity and potential biological activities. The position of the fluorine atom can significantly influence:

-

Electronic Distribution: Different fluorination patterns alter the electron density throughout the molecule, affecting reactivity.

-

Binding Affinity: The position of fluorine can impact how the molecule interacts with biological targets, potentially leading to varying degrees of activity.

-

Metabolic Stability: Fluorination at different positions can protect certain metabolically vulnerable sites, affecting the compound's half-life in biological systems.

These structural comparisons provide valuable insights for medicinal chemists seeking to optimize biological activity through strategic modifications of the indazole scaffold.

Research Findings

Research involving 4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole and related compounds has revealed several important findings:

Synthetic Utility

The compound serves as a valuable synthetic intermediate in the preparation of more complex indazole derivatives with enhanced biological activities. The tetrahydropyran group functions as an effective protecting group that can be removed under mild acidic conditions when further functionalization is required.

Structure-Activity Relationships

Studies on similar indazole derivatives have demonstrated that:

Pharmaceutical Relevance

Related indazole compounds have shown promising activity in various therapeutic areas:

-

Some indazole derivatives have demonstrated activity as selective inhibitors of vascular endothelial growth factor (VEGF) receptor tyrosine kinases, which are important targets in cancer therapy.

-

The indazole scaffold appears in compounds being investigated for cannabinoid receptor modulation, which has implications for pain management and other neurological applications .

The ongoing research into indazole chemistry continues to unveil new potential applications for compounds like 4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole in drug discovery and development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume